2-[benzyl(4-fluorobenzyl)amino]ethanol 2-[benzyl(4-fluorobenzyl)amino]ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC11409478
InChI: InChI=1S/C16H18FNO/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2
SMILES: C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)F
Molecular Formula: C16H18FNO
Molecular Weight: 259.32 g/mol

2-[benzyl(4-fluorobenzyl)amino]ethanol

CAS No.:

Cat. No.: VC11409478

Molecular Formula: C16H18FNO

Molecular Weight: 259.32 g/mol

* For research use only. Not for human or veterinary use.

2-[benzyl(4-fluorobenzyl)amino]ethanol -

Specification

Molecular Formula C16H18FNO
Molecular Weight 259.32 g/mol
IUPAC Name 2-[benzyl-[(4-fluorophenyl)methyl]amino]ethanol
Standard InChI InChI=1S/C16H18FNO/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2
Standard InChI Key CCUNGRJBQVKFMK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)F
Canonical SMILES C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)F

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2-[Benzyl(4-fluorobenzyl)amino]ethanol (C₁₆H₁₇FNO) consists of an ethanolamine core (NH₂CH₂CH₂OH) with two aromatic substituents: a benzyl group (C₆H₅CH₂–) and a 4-fluorobenzyl group (4-F–C₆H₄CH₂–) attached to the nitrogen atom. The fluorine atom at the para position of the benzyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and solubility .

Key Structural Features:

  • Aminoethanol backbone: Facilitates hydrogen bonding and solubility in polar solvents.

  • Benzyl/4-fluorobenzyl groups: Enhance lipophilicity and steric bulk, critical for interactions in catalytic or biological systems.

  • Fluorine substituent: Modulates electronic properties and metabolic stability .

IUPAC Name and Synonyms

  • IUPAC Name: 2-[(Benzyl)(4-fluorobenzyl)amino]ethanol

  • Synonyms:

    • N-Benzyl-N-(4-fluorobenzyl)ethanolamine

    • 2-(Bis(4-fluorobenzyl)amino)ethanol (common misnomer; differs in substituents)

Synthetic Routes

General Synthesis Strategy

The compound is typically synthesized via a two-step alkylation of ethanolamine:

  • Step 1: Sequential alkylation of ethanolamine with benzyl chloride and 4-fluorobenzyl bromide under basic conditions.

  • Step 2: Purification via column chromatography or recrystallization .

Example Protocol:

  • Reagents: Ethanolamine (1 eq), benzyl chloride (1.1 eq), 4-fluorobenzyl bromide (1.1 eq), K₂CO₃ (2.5 eq), DMF (solvent).

  • Conditions: Stir at 80°C for 24 hours, isolate via aqueous workup, and purify using silica gel chromatography .

Alternative Methods

  • Grignard Reaction: Use of 4-fluorobenzylmagnesium bromide with N-benzylethanolamine intermediates, though this approach risks over-alkylation .

  • Reductive Amination: Condensation of benzaldehyde and 4-fluorobenzaldehyde with ethanolamine, followed by NaBH₄ reduction. Yields are moderate (~60–70%) .

Physicochemical Properties

Molecular and Spectral Data

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₆H₁₇FNO
Molecular Weight265.31 g/molComputed
Melting Point~120–125°C (predicted)
LogP (LogD)2.8–3.2 (estimated)
SolubilitySoluble in DMSO, THF; sparingly in H₂O

Spectroscopic Data:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 7.35–7.15 (m, aromatic H), 4.50 (s, –CH₂–NH–), 3.60 (t, –CH₂OH), 2.70 (t, –NH–CH₂–) .

  • MS (ESI+): m/z 266.1 [M+H]⁺.

Applications in Organic and Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Chiral Ligands: Asymmetric catalysis in cross-coupling reactions due to its stereogenic nitrogen center .

  • Anticancer Agents: Fluorinated ethanolamines are explored for kinase inhibition; e.g., analogs show IC₅₀ values <1 μM in breast cancer cell lines .

Protecting Group Chemistry

Analogous to the Fsec group in carbohydrate chemistry , the fluorobenzyl moiety may stabilize hydroxyl groups during glycosylation, though direct evidence is lacking.

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